molecular formula C13H7ClFN3O4 B14803130 N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-fluoro-5-nitroaniline

N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-fluoro-5-nitroaniline

Cat. No.: B14803130
M. Wt: 323.66 g/mol
InChI Key: AFZSWYMIVXTTGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-3-nitrobenzylidene)-2-fluoro-5-nitroaniline is an organic compound characterized by the presence of both chloro and nitro functional groups attached to a benzylidene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrobenzylidene)-2-fluoro-5-nitroaniline typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 2-fluoro-5-nitroaniline. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-nitrobenzylidene)-2-fluoro-5-nitroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-chloro-3-nitrobenzylidene)-2-fluoro-5-nitroaniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrobenzylidene)-2-fluoro-5-nitroaniline is not well-documented. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro and chloro groups may play a role in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-3-nitrobenzylidene)-4-ethylaniline
  • N-(4-chloro-3-nitrobenzylidene)-4-fluoroaniline
  • N-(4-chloro-3-nitrobenzylidene)-2,4-dihydroxybenzohydrazide

Uniqueness

N-(4-chloro-3-nitrobenzylidene)-2-fluoro-5-nitroaniline is unique due to the presence of both fluoro and nitro groups on the benzylidene structure, which may confer distinct electronic and steric properties compared to similar compounds.

Properties

Molecular Formula

C13H7ClFN3O4

Molecular Weight

323.66 g/mol

IUPAC Name

1-(4-chloro-3-nitrophenyl)-N-(2-fluoro-5-nitrophenyl)methanimine

InChI

InChI=1S/C13H7ClFN3O4/c14-10-3-1-8(5-13(10)18(21)22)7-16-12-6-9(17(19)20)2-4-11(12)15/h1-7H

InChI Key

AFZSWYMIVXTTGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=NC2=C(C=CC(=C2)[N+](=O)[O-])F)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.